Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-17-10-6-4-3-5-8(10)15-11(14)12(17)16-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORCBORUFWOGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=CC=CC=C3N=C(C2=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Overview
The most efficient method, detailed in CN102417507A , involves three sequential reactions starting with inexpensive o-phenylenediamine:
-
Formation of 2,3-dihydroxyquinoxaline via condensation with diethyl oxalate.
-
Chlorination to 2,3-dichloroquinoxaline using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Nucleophilic substitution with ethyl isocyanate to introduce the carboxylate group.
Step 1: Synthesis of 2,3-Dihydroxyquinoxaline
o-Phenylenediamine reacts with diethyl oxalate in ethanol at 65–85°C for 12–24 hours. Ethanol is optimal due to its polarity and low cost. The reaction proceeds via nucleophilic acyl substitution, forming a bicyclic intermediate. Example 1 reports an 87% yield (67 g from 50 g o-phenylenediamine).
Step 2: Chlorination to 2,3-Dichloroquinoxaline
2,3-Dihydroxyquinoxaline is treated with SOCl₂ or POCl₃ in N,N-dimethylformamide (DMF) at 78–110°C. SOCl₂ is preferred for higher yields (83% in Example 4). DMF acts as both solvent and catalyst, facilitating the replacement of hydroxyl groups with chlorine.
Step 3: Formation of Ethyl Carboxylate
2,3-Dichloroquinoxaline reacts with ethyl isocyanate in DMF at −10–20°C using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. DBU deprotonates the isocyanate, enabling nucleophilic attack at the quinoxaline’s C2 position. Example 7 achieves a 65% yield (8 g from 10 g dichloroquinoxaline).
Table 1: Optimal Conditions for Three-Step Synthesis
| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diethyl oxalate | Ethanol | 78°C | 12 | 87 |
| 2 | SOCl₂ | DMF | 110°C | 4 | 83 |
| 3 | Ethyl isocyanate | DMF | −10°C | 18 | 65 |
Cyclization-Based Approach from 2,3-Dichloroquinoxaline
Key Challenges
-
The esterification step lacks explicit documentation in the patent, requiring extrapolation from analogous reactions.
-
Cyclization in H₂SO₄ risks side reactions, necessitating strict temperature control (50–120°C).
Table 2: Cyclization Method Reaction Parameters
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Amination | Propargylamine | Ethanol, reflux | 75 |
| Cyclization | H₂SO₄ | 100°C, 4 h | 68 |
| Chlorination | POCl₃ | Reflux, 2 h | 72 |
Comparative Analysis of Methods
Cost and Scalability
Yield Efficiency
Byproduct Management
-
Method 1 generates HCl gas during chlorination, requiring scrubbers.
-
Method 2 produces phosphorylated waste from POCl₃, complicating disposal.
Structural Characterization
Spectroscopic Validation
The final product from Method 1 exhibits distinct NMR signals (CDCl₃):
-
δ 8.73 ppm : Singlet for imidazole C4-H.
-
δ 4.51 ppm : Quartet (J = 7.2 Hz) from ethyl CH₂.
-
δ 1.48 ppm : Triplet (J = 7.2 Hz) for ethyl CH₃.
Industrial Applicability
Process Optimization Opportunities
-
Solvent Recycling : DMF recovery in Method 1 could reduce costs by 15–20%.
-
Catalyst Screening : Replacing DBU with cheaper bases (e.g., K₂CO₃) may lower expenses without sacrificing yield.
Analyse Chemischer Reaktionen
Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under basic conditions (e.g., sodium methoxide or potassium tert-butoxide) . For example, coupling with boronic acids under microwave irradiation forms derivatives, though this requires prior deprotection of protecting groups (e.g., tert-butyl esters) .
Mechanism :
-
Chlorine displacement by nucleophiles via SNAr (nucleophilic aromatic substitution).
Functional Group Transformations
The ethyl carboxylate group can be hydrolyzed to a carboxylic acid via aqueous acid/base treatment. Additionally, the ester may react with amines or alcohols to form amides or other derivatives .
Example :
-
Hydrolysis : Ethyl ester → carboxylic acid using HCl or LiOH .
-
Amide formation : Reaction with amines in the presence of coupling agents .
Cyclization and Ring-Opening Reactions
The imidazoquinoxaline core can participate in cyclization to form larger heterocycles. Conversely, ring-opening reactions may occur under acidic or basic conditions, depending on the substituents . For instance, elimination of water from dihydroxy intermediates forms quinoxaline 1,4-dioxides .
Biochemical Transformations
While direct biochemical data for the specific compound is limited, related quinoxaline derivatives (e.g., 1,4-di-N-oxides) exhibit antitubercular activity via novel bioreduction pathways . The chlorine substituent and ester group likely influence metabolic stability and drug-target interactions .
Key Research Findings
-
Synthesis scalability : The three-step route allows large-scale production with optimized yields .
-
Substitution versatility : Chlorine replacement enables structural diversity for drug design .
-
Therapeutic potential : Analogous compounds show efficacy against multidrug-resistant tuberculosis, suggesting potential applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanism of Action:
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate belongs to a class of compounds known as imidazoquinoxalines, which have shown significant anticancer activity. These compounds are believed to exert their effects through the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Studies indicate that they can induce apoptosis in cancer cells by disrupting the mitotic spindle formation, leading to cell cycle arrest and subsequent cell death .
Case Studies:
Recent research has highlighted the efficacy of imidazoquinoxaline derivatives in treating melanoma and T-cell lymphomas. For instance, compounds derived from this scaffold demonstrated potent antiproliferative effects on melanoma cell lines, with one study reporting a reduction in tumor size by approximately 80% in treated groups compared to controls . The mechanism involves not only tubulin inhibition but also modulation of various signaling pathways related to tumor growth and survival.
Pharmaceutical Development
Novel Drug Formulations:
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. For example, derivatives have been synthesized to improve solubility and bioavailability while maintaining or enhancing anticancer activity. These modifications are critical for developing effective oral formulations that can be used in clinical settings .
Clinical Implications:
The ongoing research into imidazoquinoxaline derivatives suggests their potential as lead compounds for new cancer therapies. The ability to target multiple pathways involved in cancer progression makes them attractive candidates for combination therapies aimed at overcoming resistance mechanisms seen with traditional chemotherapy agents .
Antimicrobial Activity
In addition to their anticancer properties, some derivatives of imidazoquinoxaline compounds have shown promising antimicrobial activity. For instance, studies have reported their effectiveness against Mycobacterium tuberculosis and other bacterial strains. The mechanism appears to involve DNA damage leading to bacterial cell death, which positions these compounds as potential candidates for developing new antimycobacterial drugs .
Research and Development Trends
Current Research Focus:
Research is increasingly focused on understanding the structure-activity relationship (SAR) of this compound and its derivatives. This involves systematic modifications to the chemical structure to optimize efficacy and minimize toxicity. Studies employing molecular docking and computational methods are being utilized to predict interactions with biological targets, enhancing the drug design process .
Future Directions:
The future of this compound in drug development appears promising. With ongoing studies aimed at elucidating its full pharmacological profile and mechanisms of action, there is potential for these compounds to be integrated into therapeutic regimens for cancer treatment as well as infectious diseases.
Wirkmechanismus
The mechanism of action of ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt hyphal differentiation, spore germination, and germ tube growth in fungi, indicating its potential as an antifungal agent . Additionally, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]quinoxaline Core
Ethyl 4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carboxylate (CAS 452311-43-2)
- Structure: Replaces the 4-chloro group with a methylamino (-NHCH₃) substituent.
- Molecular Formula : C₁₄H₁₄N₄O₂; MW : 270.29 g/mol.
- Properties: Enhanced solubility in polar solvents due to the amino group’s hydrogen-bonding capability.
Ethyl 1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Heterocyclic Core Modifications
Ethyl 8-(Propylamino)imidazo[1,2-a]pyrazine-2-carboxylate (CAS 117719-00-3)
- Structure: Pyrazine ring replaces quinoxaline; propylamino group at position 6.
- Molecular Formula : C₁₂H₁₆N₄O₂; MW : 248.29 g/mol.
- Properties: Reduced aromaticity compared to quinoxaline, altering electronic properties.
Ethyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3)
Functional Group and Positional Isomers
Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9)
- Structure : Pyridazine core with a methyl ester and chloro substituent.
- Similarity Score : 0.98 (vs. target compound).
- Properties : Lower molecular weight (C₉H₇ClN₄O₂; MW: 238.63 g/mol) and altered solubility due to pyridazine’s reduced planarity .
Ethyl 3-(Benzofuran-2-yl)quinoxaline-2-carboxylate
Table 1: Key Properties of Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate and Analogs
Biologische Aktivität
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound belongs to the imidazoquinoxaline family, characterized by its unique bicyclic structure which plays a crucial role in its biological activity. Its molecular formula is , and it has a molecular weight of approximately 233.66 g/mol. The presence of the chloro group and the carboxylate moiety is critical for its interaction with biological targets.
Research indicates that imidazoquinoxaline derivatives, including this compound, exhibit their biological effects primarily through:
- Inhibition of Tubulin Polymerization : Several studies have shown that these compounds can inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to antiproliferative effects on cancer cells, particularly in melanoma and other tumor types .
- Activation of Toll-like Receptors (TLRs) : The compound may also act as an agonist for TLR7 and TLR8, which are important in the immune response. This activation can enhance Th1-driven immune responses and could be leveraged for vaccine adjuvant development .
Anticancer Effects
Numerous studies have reported on the anticancer properties of this compound:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values in the nanomolar range against melanoma cell lines (A375) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A375 | 60 |
| Vemurafenib | A375 | 139 |
- Mechanistic Insights : The mechanism behind its anticancer activity includes disruption of microtubule dynamics and induction of apoptosis in cancer cells. The binding affinity to tubulin was quantitatively assessed using molecular docking simulations, indicating strong interactions with key residues in the colchicine binding site .
Case Studies
- Melanoma Treatment : In a preclinical model evaluating the efficacy of this compound against melanoma tumors, treatment resulted in a significant reduction in tumor size (approximately 80% smaller compared to control groups) . However, notable side effects such as weight loss and organ toxicity were observed at higher doses.
- Combination Therapies : Research also explored the potential of combining this compound with other chemotherapeutic agents to enhance efficacy while minimizing side effects. Preliminary results suggest that lower doses administered more frequently could maintain efficacy while reducing toxicity .
Q & A
Q. What are the established synthetic routes for Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, ethyl 3-chloroquinoxaline-2-carboxylate reacts with boronic acids (e.g., 2-bromophenylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in acetonitrile/water (3:1) at 100°C for 5 hours, yielding ~73% . Optimization of palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligand) and bases (e.g., Cs₂CO₃) in toluene at 110°C improves yields to 97% for subsequent derivatization .
Q. What purification techniques are recommended for isolating this compound?
Flash chromatography with gradients of cyclohexane/ethyl acetate (80:20 to 50:50) is effective for separating impurities . For crystalline derivatives, slow evaporation from ethyl acetate or ethanol produces single crystals suitable for X-ray diffraction .
Q. How is structural confirmation achieved for this compound and its derivatives?
Multinuclear NMR (¹H, ¹³C) confirms substituent integration and regiochemistry. For example, the ethyl ester group appears as a quartet (δ ~4.3 ppm) and triplet (δ ~1.4 ppm) in ¹H NMR . High-resolution mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography resolves bond angles and planarity deviations (e.g., dihedral angles <2° between fused rings) .
Advanced Research Questions
Q. What strategies optimize palladium-catalyzed cross-coupling reactions for functionalizing the quinoxaline core?
Buchwald-Hartwig amination with aromatic amines requires Pd(OAc)₂, BINAP ligand, and Cs₂CO₃ in toluene at 110°C for 5 hours. Kinetic studies show ligand choice (e.g., BINAP vs. XPhos) critically impacts coupling efficiency with electron-deficient anilines . For sterically hindered substrates, microwave-assisted heating (150°C, 30 min) reduces side products .
Q. How can computational methods predict reactivity in imidazo[1,2-a]quinoxaline derivatives?
Density functional theory (DFT) with B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the C4-chloro substituent exhibits high electrophilicity (LUMO ≈ -1.8 eV), making it susceptible to SNAr reactions . TD-DFT models UV-Vis spectra (λmax ~350 nm) to correlate with experimental data .
Q. What in vitro assays evaluate the bioactivity of 4-chloroimidazo[1,2-a]quinoxaline derivatives?
Antifungal activity against Candida albicans is tested via microdilution assays (MIC₅₀ values). Derivatives with piperazinyl-pyrrolo substituents show IC₅₀ ≈ 2.5 µM, attributed to membrane disruption observed in fluorescence microscopy . For anticancer screening, A375 melanoma cell viability assays (MTT protocol) are used, with SAR highlighting the importance of amino acid grafting at C4 .
Q. How are contradictory data in reaction yields or bioactivity resolved?
Batch-to-batch variability in Suzuki-Miyaura reactions may arise from trace moisture in solvents. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) . Conflicting bioactivity data require dose-response curve validation (e.g., Hill slopes >1.2 indicate cooperative binding) and orthogonal assays (e.g., ATP depletion vs. apoptosis markers) .
Q. What methodologies design derivatives targeting specific enzyme inhibition?
Structure-based drug design (SBDD) uses docking simulations (AutoDock Vina) with protein targets (e.g., CYP51 for antifungals). For instance, trifluoromethylphenethyl groups enhance hydrophobic interactions in the CYP51 active site (ΔG ≈ -9.2 kcal/mol) . Metabolic stability is improved by replacing ester groups with amides (t₁/₂ > 120 min in liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
